molecular formula C17H10F2N4O B6714314 N-[2-(4-cyanophenyl)pyrazol-3-yl]-2,4-difluorobenzamide

N-[2-(4-cyanophenyl)pyrazol-3-yl]-2,4-difluorobenzamide

Cat. No.: B6714314
M. Wt: 324.28 g/mol
InChI Key: BXSMMXBCWURCGT-UHFFFAOYSA-N
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Description

N-[2-(4-cyanophenyl)pyrazol-3-yl]-2,4-difluorobenzamide is a heterocyclic organic compound that features a pyrazole ring substituted with a cyanophenyl group and a difluorobenzamide moiety

Properties

IUPAC Name

N-[2-(4-cyanophenyl)pyrazol-3-yl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N4O/c18-12-3-6-14(15(19)9-12)17(24)22-16-7-8-21-23(16)13-4-1-11(10-20)2-5-13/h1-9H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSMMXBCWURCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C(=CC=N2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyanophenyl)pyrazol-3-yl]-2,4-difluorobenzamide typically involves the formation of the pyrazole ring followed by the introduction of the cyanophenyl and difluorobenzamide groups. One common method is the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-cyanophenyl)pyrazol-3-yl]-2,4-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-[2-(4-cyanophenyl)pyrazol-3-yl]-2,4-difluorobenzamide involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and proteins, potentially leading to the disruption of cellular processes. The compound’s ability to generate free radicals upon irradiation has been linked to its cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-cyanophenyl)pyrazol-3-yl]-2,4-difluorobenzamide is unique due to the presence of both the cyanophenyl and difluorobenzamide groups, which confer distinct chemical and biological properties. The difluorobenzamide moiety enhances its stability and reactivity, while the cyanophenyl group contributes to its binding affinity with biological targets .

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